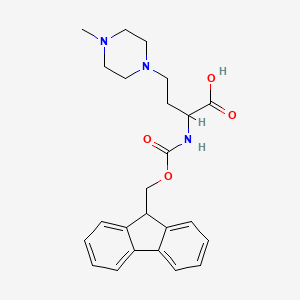

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone modified with two critical functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group widely used in peptide synthesis to shield amines during coupling reactions .

- 4-Methylpiperazine: A heterocyclic amine that enhances solubility and pharmacokinetic properties, often employed in drug development to improve bioavailability and target engagement .

This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block in peptide-based therapeutics or as a linker in prodrug design. Its synthesis likely follows regioselective mono-protection strategies, as seen in analogous piperazine-Fmoc derivatives .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQYBZJYCGHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid involves several strategic steps. The starting material is typically a fluorene derivative, which undergoes multiple steps of functionalization including carbonylation and amine protection with a methoxycarbonyl group. Piperazine derivatives are then introduced under controlled conditions, typically involving refluxing in the presence of base and an organic solvent like dichloromethane. Detailed reaction conditions include specific reagents like diisopropylethylamine and catalysts that ensure high yield and purity.

Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow processes to enhance reaction efficiency and safety. The use of automated reactors allows precise control over temperature, pressure, and reagent addition rates, leading to consistent batch quality and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions: : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid undergoes several types of chemical reactions:

Oxidation: : Can be oxidized to form various derivatives, often using reagents like potassium permanganate.

Reduction: : Reduction typically requires hydrogenation in the presence of palladium on carbon.

Substitution: : Nucleophilic substitution reactions can occur at multiple sites, depending on the reagents used.

Common Reagents and Conditions: : Common reagents include strong bases for deprotonation, halogenating agents for introducing halides, and transition metal catalysts for facilitating complex transformations. Conditions often involve mild to moderate temperatures to preserve the integrity of the fluorene and piperazine rings.

Major Products: : The primary products formed from these reactions include various substituted fluorenes and piperazines, which can further undergo cyclization or polymerization.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid is extensively used in:

Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecular architectures.

Biology: : As a probe in studying enzyme activities and protein-ligand interactions due to its fluorescent properties.

Medicine: : Potential therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

Industry: : Used in the synthesis of advanced polymers and materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate pathways involved in cell signaling, apoptosis, or metabolic regulation. The presence of the piperazine ring enhances its binding affinity to target proteins, leading to more pronounced biological effects.

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution : The 4-methylpiperazine moiety improves solubility and metabolic stability relative to unsubstituted piperazine analogs, which are more prone to oxidation .

Protecting Group Synergy : Unlike dual-protected analogs (e.g., Boc/Fmoc in ), the target compound’s single Fmoc group simplifies deprotection workflows, reducing side reactions during peptide elongation .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid, commonly referred to as Fmoc-Homopiperazine, is a synthetic organic compound notable for its applications in medicinal chemistry and peptide synthesis. The unique structure of this compound, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperazine moiety, contributes to its biological activity and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 390.5 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O3 |

| Molecular Weight | 390.5 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 706.6 °C |

| Flash Point | 381.2 °C |

The biological activity of Fmoc-Homopiperazine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group provides stability during reactions, while the piperazine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Interaction Studies

Research has indicated that the compound may exhibit significant activity against specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases, which play crucial roles in cellular processes such as apoptosis and signal transduction.

Biological Applications

Fmoc-Homopiperazine has been explored for its potential applications in various fields:

- Peptide Synthesis : It serves as a protecting group for amino acids in peptide synthesis, facilitating selective reactions and improving yield.

- Drug Development : Its structural features make it a candidate for developing new pharmaceuticals, particularly in optimizing drug candidates' properties.

- Biochemical Research : The compound is used to study protein interactions and functions, providing insights into cellular mechanisms and therapeutic targets.

- Material Science : It is applied in developing advanced materials that require specific functional groups for enhanced performance.

Case Studies

Recent studies have focused on the compound's efficacy in inhibiting specific biological pathways:

- Study on Protease Inhibition : A study demonstrated that Fmoc-Homopiperazine effectively inhibited the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition suggests potential applications in cancer therapy where MMPs are known to facilitate tumor metastasis.

- Antimicrobial Activity : Another research effort evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, potentially paving the way for new antibiotic formulations.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

Fmoc protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the amine functionality under mild basic conditions (e.g., using Fmoc-Cl and NaHCO₃ in THF) .

Coupling reactions : Activation of the carboxylic acid group with reagents like HOBt/DCC or EDC for conjugation with the 4-methylpiperazine moiety .

Purification : Use of flash chromatography (silica gel, gradient elution with DCM/MeOH) or preparative HPLC to achieve >95% purity. Analytical methods like NMR and LC-MS are critical for confirming structural integrity .

Q. Q2. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use of fume hoods to minimize inhalation risks, as the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

- Incompatibilities : Avoid exposure to strong acids/bases, oxidizing agents, or high heat to prevent hazardous decomposition .

Q. Q3. How stable is this compound under standard storage conditions?

The compound is stable at room temperature when stored in a dry, dark environment (e.g., desiccator at 2–8°C). Stability tests indicate no degradation over 6 months when protected from moisture and light. However, prolonged exposure to acidic/basic conditions or temperatures >40°C may lead to Fmoc group cleavage .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) may arise from:

- Structural analogs : The 4-methylpiperazine group’s conformational flexibility can alter target binding. Compare activity across analogs with rigidified or substituted piperazine moieties .

- Assay conditions : Variations in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation studies) or solvent systems (DMSO vs. aqueous buffers) may affect results. Standardize protocols using validated positive controls .

Q. Q5. What experimental strategies are effective for optimizing solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid derivative?

Key considerations for SPPS:

- Coupling efficiency : Use 2–4 equivalents of the compound with coupling agents like PyBOP or HATU in DMF. Monitor via Kaiser test for free amine groups .

- Side reactions : The 4-methylpiperazine group may participate in unintended intrachain interactions. Introduce orthogonal protecting groups (e.g., Alloc for secondary amines) to mitigate this .

Q. Q6. How can researchers address challenges in characterizing this compound’s interactions with biomolecular targets?

Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases or GPCRs) to measure binding kinetics (ka/kd) in real time .

- Molecular Dynamics (MD) Simulations : Model the compound’s flexible 4-methylpiperazine group to predict binding poses with receptors like serotonin transporters .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate binding specificity .

Key Methodological Recommendations

- Analytical Validation : Always cross-validate NMR (¹H/¹³C) and HRMS data with theoretical simulations (e.g., ChemDraw) to confirm structural assignments .

- Troubleshooting Synthesis : If coupling yields drop below 70%, pre-activate the carboxylic acid for 30 min before adding the amine component .

- Safety Compliance : Regularly review updated SDS documents, as hazard classifications may evolve with new toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.